Orthogonal Protection Strategy: Fmoc on 3-Amino vs. Fmoc on Piperidine Nitrogen
The target compound protects the exocyclic 3-amino group with Fmoc while leaving the piperidine ring NH free. The closest commercial comparator, Fmoc-nipecotic acid (CAS 158922-07-7), instead places the Fmoc group on the piperidine nitrogen, rendering the ring amine fully blocked and unavailable for further derivatisation . This difference is binary: the target compound offers two chemically addressable amines (one Fmoc-protected, one free), whereas the comparator offers only one (Fmoc-protected) . This orthogonality enables sequential deprotection and functionalisation strategies impossible with N-Fmoc-piperidine-3-carboxylic acid.
| Evidence Dimension | Number of free amines available for functionalisation after Fmoc deprotection |
|---|---|
| Target Compound Data | 2 (piperidine NH + regenerated 3-NH₂) |
| Comparator Or Baseline | Fmoc-nipecotic acid: 0 (piperidine N is carbamate; only regenerated COOH is free) |
| Quantified Difference | 2 vs 0 addressable amines |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES from vendor certificates of analysis; Fmoc-nipecotic acid SMILES: O=C(OCC1c2ccccc2-c3ccccc13)N4CCCC(C4)C(=O)O ; target SMILES: O=C(OCC1c2ccccc2-c3ccccc13)NC4(CCCNC4)C(=O)O . |
Why This Matters
The presence of a free piperidine NH allows site-specific introduction of a second orthogonal protecting group (e.g., Boc, Alloc) or direct conjugation to fluorophores/biotin, expanding the compound's utility in branched peptide architectures.
